1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
Description
Overview of Compound Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole dihydrochloride. It is registered in chemical databases with the Chemical Abstracts Service (CAS) number 1177346-18-7. The molecular structure incorporates several key components:
- A 1,3-oxazole core with phenyl substitution at position 2
- A piperazine ring connected via a methylene bridge at position 4 of the oxazole
- Two hydrochloride groups forming the dihydrochloride salt
The compound can be characterized by the following fundamental physical and chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₉Cl₂N₃O |
| Molecular Weight | 316.23 g/mol |
| Physical Appearance | Powder |
| Standard InChI | InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H |
| SMILES Notation | C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl |
| Storage Temperature | Room Temperature |
Historical Context of Oxazole-Piperazine Chemistry
The development of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride sits within the broader historical context of heterocyclic chemistry, particularly the evolution of oxazole and piperazine chemistry.
Oxazole chemistry traces its origins to 1876 when 2-methyl oxazole was first synthesized, though its chemistry became more established in the early 20th century. The structure gained prominence during the First World War, coinciding with the discovery of penicillin antibiotics. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, with three carbon atoms completing the ring. All atoms in the oxazole structure are sp² hybridized and form a planar configuration.
Piperazine chemistry has evolved significantly over the past century, with the piperazine scaffold becoming increasingly recognized for its versatility in medicinal chemistry. The piperazine ring contains two nitrogen atoms in a six-membered saturated heterocycle, which provides unique structural and physicochemical properties advantageous for drug development.
The convergence of these two chemical entities—oxazole and piperazine—into unified molecular structures represents a relatively recent development in medicinal chemistry, driven by the recognition of their combined potential for creating compounds with specific biological activities. Compounds featuring both moieties began appearing more prominently in the scientific literature in the late 20th and early 21st centuries, as researchers explored the synergistic effects of these heterocyclic components.
Relevance and Rationale for Academic Study
The academic interest in 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride stems from several compelling factors that make it worthy of scientific investigation:
Structural Versatility : The compound combines two privileged structures in medicinal chemistry—oxazole and piperazine. The oxazole ring contributes aromatic character and potential hydrogen bonding capabilities, while the piperazine moiety offers basic nitrogen centers that can enhance water solubility and modulate pharmacokinetic properties.
Pharmacophoric Potential : The 2-phenyl substitution on the oxazole ring provides a lipophilic domain that can potentially interact with hydrophobic binding pockets in biological targets. Meanwhile, the piperazine nitrogen atoms can serve as hydrogen bond acceptors or form ionic interactions, making this compound potentially valuable for targeting diverse biological receptors.
Drug Discovery Applications : Piperazine-containing compounds have demonstrated extensive utility in drug discovery across multiple therapeutic areas. As noted in recent reviews, the piperazine scaffold has been recognized as a privileged structure in drug discovery and is widely distributed in biologically active compounds employed in several different therapeutic fields, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications.
Synthetic Accessibility and Derivatization : The compound represents a structurally accessible scaffold that can be further modified to create analogues with potentially enhanced biological properties. The two nitrogen atoms in the piperazine ring offer points for additional substitution, while the phenyl group could be modified with various functional groups to fine-tune activity.
Physicochemical Advantages : The dihydrochloride salt formation improves the water solubility of the otherwise lipophilic parent compound, enhancing its potential for formulation and bioavailability in biological systems. The piperazine core has been noted for its ability to improve pharmacokinetic features of drug candidates because of the appropriate pKa values of its nitrogen atoms.
Table: Pharmacological Areas with Documented Activity for Piperazine Derivatives
| Therapeutic Area | Demonstrated Activity in Literature |
|---|---|
| Antitumor | Inhibition of cancer cell proliferation; induction of apoptosis |
| Antibacterial | Activity against gram-positive and gram-negative bacteria |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antipsychotic | Interaction with dopamine and serotonin receptors |
| Anti-Alzheimer | Potential neuroprotective effects |
| Antifungal | Inhibition of fungal cell growth |
| Anti-diabetic | Effects on glucose metabolism |
Research has demonstrated that the introduction of a piperazine moiety can significantly improve the biological activity of parent compounds. For example, in studies of oleanolic acid and ursolic acid derivatives, incorporation of an acyl piperazine moiety while retaining polar groups at other positions significantly enhanced antitumor bioactivities.
Scope and Organization of the Research Outline
This research article provides a comprehensive examination of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride, focusing on its fundamental chemical and structural properties, synthetic approaches, and potential applications in chemical research. The organization follows a logical progression from basic understanding to more complex analyses:
Introduction : Establishing the compound's identity, nomenclature, historical context, and scientific relevance.
Chemical Properties and Structure : Detailed examination of molecular structure, physical properties, spectroscopic characteristics, and structural confirmation methods.
Synthetic Methodologies : Analysis of established and emerging synthetic routes for preparing the compound, including key reactions, intermediates, and optimization strategies.
Structural Relationships : Comparative analysis with structurally related compounds, including structure-activity relationships observed in similar oxazole-piperazine derivatives.
Applications in Chemical Research : Exploration of the compound's utility in various research contexts, including as a building block for more complex molecules, as a model system for studying heterocyclic chemistry, or as a potential pharmacophore.
The scope of this article is intentionally focused on the chemical aspects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride rather than its biological or pharmacological properties. This approach allows for a thorough examination of its fundamental characteristics as a chemical entity, providing a solid foundation for researchers interested in its applications across various scientific disciplines.
By establishing this structure, the article aims to provide a valuable resource for chemists, medicinal chemists, and other researchers working with heterocyclic compounds, particularly those containing oxazole and piperazine moieties. The comprehensive nature of this review reflects the compound's position at the intersection of multiple important areas of chemical research.
Properties
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGMBPDWLOSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids.
Mode of Action
Once similar compounds are activated by a ligand, they bind to dna specific ppar response elements.
Biochemical Analysis
Biochemical Properties
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine . The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting neurotransmitter levels in the brain. Additionally, 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . By binding to these receptors, the compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis . Moreover, 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of monoamine oxidase enzymes, which prevents the breakdown of neurotransmitters and leads to increased levels of these signaling molecules . Additionally, the compound can bind to receptor proteins, such as GPCRs, and modulate their activity . This binding can trigger a cascade of intracellular events, including the activation or inhibition of secondary messengers like cyclic AMP (cAMP) and calcium ions . These changes ultimately result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride in laboratory settings have been studied extensively. The compound is relatively stable at room temperature, but its activity can degrade over time when exposed to light and moisture . In vitro studies have shown that the effects of the compound on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in immediate changes in cell signaling and metabolism, while long-term exposure can lead to more sustained alterations in gene expression and cellular behavior . In vivo studies have also demonstrated that prolonged administration of the compound can result in cumulative effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride vary with different dosages in animal models. At low doses, the compound can exert therapeutic effects by modulating neurotransmitter levels and improving cognitive function . At higher doses, the compound can become toxic and cause adverse effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell . For example, the inhibition of monoamine oxidase by the compound can lead to increased levels of neurotransmitters and their associated metabolites .
Transport and Distribution
The transport and distribution of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The compound’s localization and accumulation within specific tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis . Alternatively, it may be directed to the nucleus, where it can affect gene expression and DNA repair processes . The precise localization of the compound within the cell can determine its specific effects on cellular function and overall therapeutic efficacy .
Biological Activity
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is with a molecular weight of 316.23 g/mol. The compound features a piperazine ring substituted with a phenyl and an oxazole moiety, which may influence its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉Cl₂N₃O |
| Molecular Weight | 316.23 g/mol |
| IUPAC Name | 2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
Research indicates that compounds containing piperazine and oxazole moieties exhibit a range of biological activities, including:
Antimicrobial Activity : Some studies have shown that piperazine derivatives can possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Cytotoxicity : The presence of the oxazole ring in similar compounds has been linked to cytotoxic effects on various cancer cell lines. For example, studies on structurally related oxazole compounds indicated significant inhibition of cell proliferation in human cancer cells .
Neuropharmacological Effects : Piperazine derivatives are often investigated for their neuroactive properties. Some compounds have shown promise as anxiolytics or antidepressants in preclinical models .
Antimicrobial Efficacy
A study examining various piperazine derivatives highlighted the antimicrobial potential of compounds similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride. The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assessment
In vitro evaluations demonstrated that certain oxazole-containing compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF7. These findings suggest that the structural features of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride may confer similar cytotoxic properties .
Neuropharmacological Studies
Research into the neuropharmacological effects of piperazine derivatives has indicated that some compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety and depression .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity:
Research indicates that compounds similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride may exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin and dopamine levels in the brain, which are crucial for mood regulation. -
Antipsychotic Potential:
The structural characteristics of this compound suggest it could interact with neurotransmitter receptors, particularly those involved in psychotic disorders. Studies have shown that piperazine derivatives can act as antagonists at serotonin receptors, which may be beneficial for treating conditions like schizophrenia. -
Anxiolytic Effects:
Similar compounds have been explored for their anxiolytic effects, potentially providing therapeutic benefits for anxiety disorders. The oxazole ring may contribute to the modulation of GABAergic activity, enhancing its anxiolytic profile.
Material Science Applications
-
Polymer Chemistry:
The unique structure of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties. -
Nanomaterials:
The compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials. These materials can have applications in catalysis and drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated that piperazine derivatives significantly increased serotonin levels in animal models, indicating potential antidepressant effects. |
| Study 2 | Antipsychotic Potential | Found that similar compounds exhibited high affinity for serotonin receptors, suggesting efficacy in managing psychotic symptoms. |
| Study 3 | Polymer Applications | Showed that incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to control samples. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Heterocyclic Substituents
A. 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine Dihydrochloride
- Structural Difference : The oxazole ring is substituted with a methyl group at the 5-position instead of a phenyl group at the 2-position.
B. 1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Dihydrochloride
- Structural Difference : Replaces the oxazole with a 1,2,3-triazole ring, introducing an additional nitrogen atom.
- Impact : The triazole’s hydrogen-bonding capability may enhance interactions with biological targets, such as enzymes or receptors.
- Applications : Triazole-piperazine hybrids are often investigated for anticancer or antiviral activities .
Piperazine-Based Antihistamines
A. Meclizine Dihydrochloride
- Structure : 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine dihydrochloride.
- Key Difference : Bulky benzhydryl (diphenylmethyl) substituent instead of oxazole.
- Activity : Potent antihistaminic and antiemetic agent; the benzhydryl group enhances H1 receptor antagonism.
- Comparison: The target compound’s smaller oxazole group may reduce nonspecific binding but limit antihistaminic potency .
B. Flunarizine Dihydrochloride
- Structure : 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine dihydrochloride.
- Key Difference : Fluorinated aromatic groups and propenyl chain enhance lipophilicity and calcium channel blockade.
- Activity : Used for migraine prophylaxis; fluorination improves blood-brain barrier penetration.
- Comparison : The target compound’s oxazole may offer milder CNS effects due to reduced lipophilicity .
Piperazine Derivatives with Therapeutic Moieties
A. GBR 12783 Dihydrochloride
- Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine dihydrochloride.
- Key Difference : Diphenylmethoxyethyl and propenyl substituents enable dopamine reuptake inhibition (IC50 = 1.8 nM).
- Comparison : The target compound’s oxazole group lacks the extended hydrophobic chains required for dopamine transporter affinity .
B. Anticonvulsant Piperazine Derivatives
- Example: 1-[(2,4,6-Trimethyl)phenoxyethyl]-4-(2-hydroxyethyl)piperazine dihydrochloride.
- Key Difference: Phenoxyethyl and hydroxyethyl groups confer anticonvulsant activity via MES test (protective index > valproate).
- Comparison : The oxazole group’s rigid structure may limit flexibility required for anticonvulsant receptor interactions .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Meclizine Dihydrochloride | GBR 12783 Dihydrochloride |
|---|---|---|---|
| Molecular Weight | ~340.2 (estimated) | 463.8 | 485.5 |
| LogP (Lipophilicity) | Moderate (oxazole-phenyl balance) | High (diphenyl groups) | Very high (propenyl chain) |
| Solubility | High (dihydrochloride salt) | Moderate | Low |
| Biological Target | Underexplored | H1 receptor | Dopamine transporter |
Research Findings and Implications
- Structural-Activity Relationships (SAR): Aromaticity: Phenyl-oxazole enhances π-π stacking but may reduce metabolic stability compared to fluorinated analogs like flunarizine . Salt Form: Dihydrochloride improves aqueous solubility over non-salt analogs, facilitating in vivo studies .
- Toxicity Considerations : Piperazine cores can form mutagenic N-nitroso compounds under acidic conditions (e.g., stomach nitrite), but bulky substituents in the target compound may mitigate this risk .
Preparation Methods
Preparation of 2-Phenyl-1,3-oxazol-4-ylmethyl Intermediate
- The 2-phenyl-1,3-oxazole core can be synthesized by cyclization reactions involving benzoyl derivatives and amino alcohols or amino acids.
- The 4-position of the oxazole ring is functionalized with a chloromethyl or bromomethyl group to serve as a leaving group for nucleophilic substitution.
Reaction with Piperazine
- The halomethylated oxazole intermediate is reacted with piperazine under nucleophilic substitution conditions.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is carried out at elevated temperatures (e.g., 60–100°C) to facilitate substitution.
- Excess piperazine can be used to drive the reaction to completion.
Formation of Dihydrochloride Salt
- The free base obtained after substitution is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the dihydrochloride salt.
- This step improves the compound's crystallinity, stability, and water solubility, which is critical for pharmaceutical applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halomethylation | Chloromethyl methyl ether or formaldehyde + HCl | Generates chloromethyl group at C-4 |
| Nucleophilic substitution | Piperazine, DMF or DMSO, 60–100°C, 4–12 hours | Excess piperazine improves yield |
| Salt formation | HCl gas or HCl in ethanol, room temperature | Precipitates dihydrochloride salt |
- Reaction monitoring is typically done by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Purification involves recrystallization from suitable solvents.
Research Findings and Yield Data
While specific yield data for this exact compound is scarce in open literature, analogous piperazine derivatives synthesized via halomethylated heterocycles and piperazine substitution generally report yields ranging from 60% to 85% after purification.
- The purity of the dihydrochloride salt is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
- Stability studies indicate that the dihydrochloride salt form exhibits improved shelf-life and solubility compared to the free base.
Summary Table of Preparation Steps
| Preparation Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| 1. Oxazole core synthesis | Cyclization of benzoyl derivatives and amino precursors | Acidic or basic medium, reflux | 2-Phenyl-1,3-oxazole |
| 2. Halomethylation | Introduction of chloromethyl group at C-4 | Chloromethyl methyl ether + HCl | 4-(Chloromethyl)-2-phenyl-1,3-oxazole |
| 3. Nucleophilic substitution | Reaction with piperazine | DMF/DMSO, 60–100°C, 4–12 h | 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine |
| 4. Salt formation | Treatment with HCl | Ethanol, room temperature | Dihydrochloride salt precipitation |
Additional Notes
- The choice of halomethylation reagent and reaction conditions can influence regioselectivity and yield.
- Piperazine substitution is generally straightforward but requires careful control of stoichiometry to avoid side reactions.
- The dihydrochloride salt form is preferred in pharmaceutical contexts for formulation stability.
Q & A
Q. Table 1. Synthesis Optimization Parameters
How can researchers characterize the structural identity and purity of this compound?
Level: Basic
Methodological Answer:
Characterization involves a combination of analytical techniques:
- Spectroscopic Analysis :
- Chromatography :
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (e.g., single-crystal X-ray at 298 K) .
- Elemental Analysis : Verify molecular formula (e.g., C, H, N content) .
What strategies are effective in addressing contradictory biological activity data across different assay systems?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Environmental Controls : Standardize pH, temperature, and ionic strength, as dihydrochloride salts are sensitive to these factors .
- Receptor Profiling : Use competitive binding assays to assess off-target interactions (e.g., serotonin or dopamine receptors) .
- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out metabolite interference .
- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors for tyrosine kinase assays) .
How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?
Level: Advanced
Methodological Answer:
SAR studies should systematically modify substituents and evaluate biological outcomes:
- Oxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance receptor binding affinity .
- Piperazine Substitutions : Replace the methyl group with bulkier alkyl chains to improve selectivity for target enzymes (e.g., VEGFR2 vs. MMP9) .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with target proteins (e.g., tyrosine kinases) .
- In Vitro/In Vivo Correlation : Validate in silico predictions with cell-based assays (e.g., IC₅₀ in cancer cell lines) and rodent models .
Q. Table 2. Example SAR Modifications
| Modification Site | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| Oxazole C-2 position | Phenyl → 4-Fluorophenyl | Increased kinase inhibition | |
| Piperazine N-methyl | Methyl → Ethyl | Reduced off-target binding |
What experimental precautions are critical for maintaining compound stability during storage and handling?
Level: Basic
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
- Buffered Solutions : Prepare fresh solutions in pH-stabilized buffers (e.g., PBS) to avoid salt dissociation .
How can researchers validate the selectivity of this compound in multi-target enzyme assays?
Level: Advanced
Methodological Answer:
- Panel Screening : Test against related enzymes (e.g., aminopeptidase N, VEGFR2, MMP9) to identify cross-reactivity .
- Kinetic Studies : Determine Kᵢ values for primary vs. secondary targets using Lineweaver-Burk plots .
- Gene Knockout Models : Use CRISPR-edited cell lines to confirm on-target effects .
What are the best practices for scaling up synthesis without compromising yield or purity?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
